molecular formula C16H13FN4O2 B12167272 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B12167272
M. Wt: 312.30 g/mol
InChI Key: ZHUONYSJTWVMOC-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents such as fluorine gas or methyl iodide in the presence of a base.

    Acetylation: The acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Pyridine Ring Attachment: The pyridine ring is attached via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, compounds in this class may:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

    Disrupt Cellular Processes: By interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluoro and pyridine groups, potentially altering its biological activity.

    6-fluoro-2-methyl-4-oxoquinazoline: Similar core structure but without the acetamide and pyridine groups.

    N-(pyridin-2-yl)acetamide: Contains the pyridine and acetamide groups but lacks the quinazolinone core.

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is unique due to the combination of the quinazolinone core with fluoro, methyl, and pyridine groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H13FN4O2/c1-10-19-13-6-5-11(17)8-12(13)16(23)21(10)9-15(22)20-14-4-2-3-7-18-14/h2-8H,9H2,1H3,(H,18,20,22)

InChI Key

ZHUONYSJTWVMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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